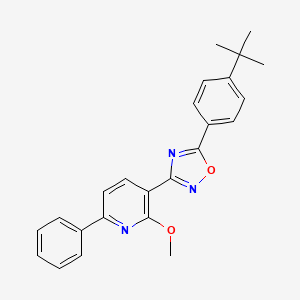
5-(4-(tert-butyl)phenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(tert-butyl)phenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TBOA and is a potent inhibitor of glutamate transporters.
Wirkmechanismus
TBOA inhibits the glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the transporter from taking up glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This, in turn, leads to overstimulation of glutamate receptors and excitotoxicity, which can cause neuronal damage and death.
Biochemical and Physiological Effects:
TBOA has been shown to have significant effects on glutamate transport and release in the brain. It has been found to increase extracellular glutamate levels, leading to excitotoxicity and neuronal damage. TBOA has also been shown to increase the duration and amplitude of glutamate-mediated synaptic currents, leading to enhanced synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
TBOA is a potent inhibitor of glutamate transporters, making it an essential tool for studying glutamate transport and release in the brain. However, its potent inhibitory effects can also make it challenging to use in experiments, as it can cause significant neuronal damage and death. Additionally, TBOA has a short half-life, making it challenging to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for TBOA research. One potential application is in the development of novel therapies for neurological disorders associated with glutamate dysregulation. TBOA could be used as a model compound to develop more potent and selective inhibitors of glutamate transporters. Additionally, TBOA could be used to study the role of glutamate transporters in various neurological disorders, such as epilepsy and stroke. Finally, TBOA could be used to study the effects of glutamate dysregulation on synaptic plasticity and learning and memory.
Synthesemethoden
The synthesis of TBOA involves the reaction of 4-tert-butylphenylhydrazine with 2-methoxy-6-phenylpyridine-3-carboxylic acid to form the hydrazone intermediate. This intermediate is then reacted with ethyl chloroformate to form the oxadiazole ring. The final product is obtained by removing the protecting groups using hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied for its potential applications in neuroscience research. It is a potent inhibitor of glutamate transporters, which play a crucial role in regulating glutamate levels in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is associated with various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-(4-tert-butylphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-24(2,3)18-12-10-17(11-13-18)22-26-21(27-29-22)19-14-15-20(25-23(19)28-4)16-8-6-5-7-9-16/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKRXUCWGRUOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

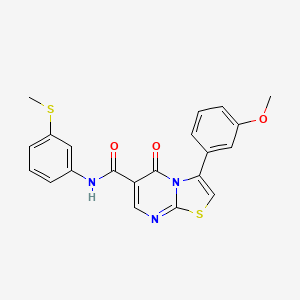
![3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706316.png)
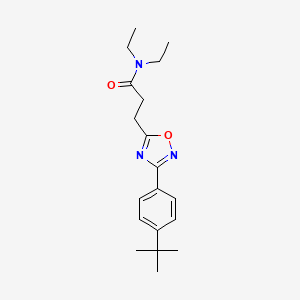
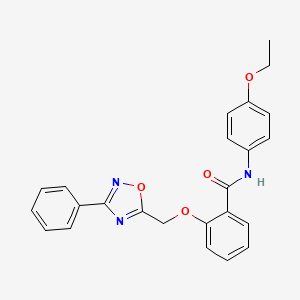
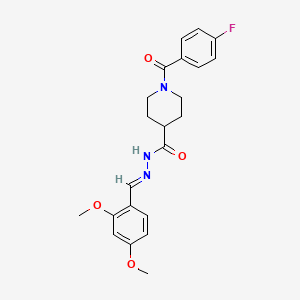
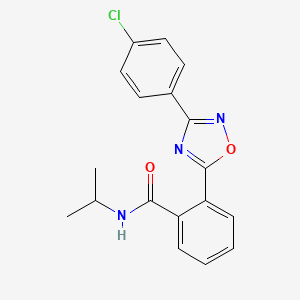
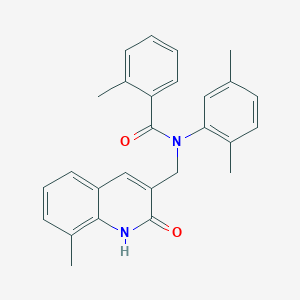
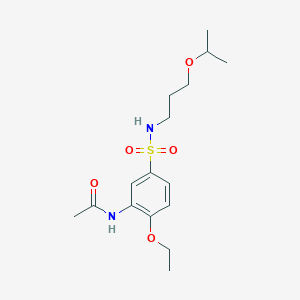

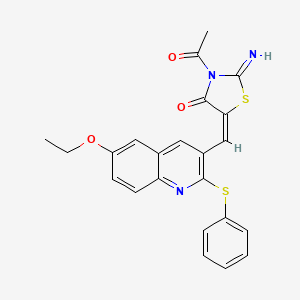
![2-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706380.png)
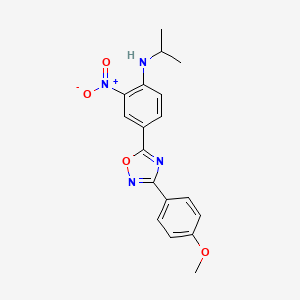
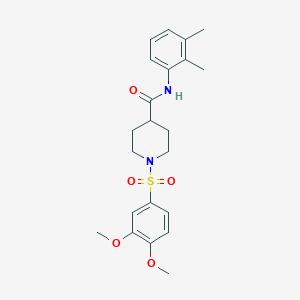
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7706405.png)